molecular formula C12H20O2 B013446 ethyl (2E,4Z)-deca-2,4-dienoate CAS No. 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Cat. No. B013446
CAS RN: 3025-30-7
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Description

Ethyl (2E,4Z)-deca-2,4-dienoate , also known as pear ester , is an organic chemical compound. It is valued for its pear-like taste and odor, making it relevant in flavors and perfumery .


Synthesis Analysis

The synthesis of ethyl (2E,4Z)-deca-2,4-dienoate involves the esterification of decadienoic acid with ethanol. This reaction typically occurs under acidic conditions, where the carboxylic acid group of decadienoic acid reacts with the alcohol group of ethanol to form the ester. The stereochemistry of the double bonds (2E,4Z) indicates the specific arrangement of the carbon-carbon double bonds in the molecule .


Molecular Structure Analysis

The molecular formula of ethyl (2E,4Z)-deca-2,4-dienoate is C12H20O2 , with an average mass of 196.286 Da . The compound consists of a linear carbon chain with two conjugated double bonds (2E,4Z) and an ethyl ester group. The structural arrangement of the double bonds contributes to its characteristic pear-like aroma .


Chemical Reactions Analysis

Ethyl (2E,4Z)-deca-2,4-dienoate can participate in various chemical reactions typical of esters. These include hydrolysis (breaking down into decadienoic acid and ethanol), transesterification (interchanging the ester group with another alcohol), and oxidation (yielding different products). Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

  • Molar Volume : 217.3±3.0 cm³

Scientific Research Applications

Oviposition Behavior Modulation in Cydia Pomonella

The compound has been used in research to study its effects on the oviposition behavior of Cydia pomonella, a species of moth . The pear ester did not affect the number of eggs laid by C. pomonella females, but it significantly affected egg distribution, favoring oviposition at greater distance from the fruit on late varieties in the ripe fruit stage .

Host Location Disruption

In some cases, the pear ester disrupted the oviposition behaviour of C. pomonella females (host location disruption), which could result in higher larval mortality (direct effect) and improve the efficacy of larvicidal insecticides (indirect effect) .

Kairomonal Attractant

Ethyl (E,Z)-2,4-decadienoate (pear ester) is known to be a kairomonal attractant for both male and female codling moths, Cydia pomonella (L.) (Lepidoptera: Tortricidae) .

Electroantennographic Studies

Electroantennographic (EAG) studies were conducted to investigate the sensitivities of codling moth, the chestnut tortricid species Cydia fagiglandana (Zeller), Cydia splendana (Hübner), and Pammene fasciana L., and the green budmoth Hedya nubiferana Haworth to pear ester .

Field Trapping Experiments

The attractiveness of this compound to the different species was tested in several field-trapping experiments conducted in Italy .

Monitoring Codling Moth Flight Patterns

Compared with the pheromone traps, which catch only males, monitoring with Et-2 E ,4 Z- DD may add to our understanding of codling moth flight patterns by enabling the assessment of the activity of female moths .

Future Directions

Future research could explore the biological effects, potential applications beyond flavors and perfumery, and optimization of synthesis methods for ethyl (2E,4Z)-deca-2,4-dienoate. Investigating its interactions with taste receptors and olfactory receptors may provide valuable insights .

properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

ethyl (2E,4Z)-deca-2,4-dienoate

CAS RN

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4Z)-2,4-decadienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
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Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl (2E,4Z)-deca-2,4-dienoate in the context of insect-yeast interactions?

A: Research indicates that ethyl (2E,4Z)-deca-2,4-dienoate is one of several volatile compounds emitted by certain yeast species. [] This is particularly interesting because these yeast species are often found in association with insects that feed on foliage or fruit. The presence of ethyl (2E,4Z)-deca-2,4-dienoate in the yeast volatomes, alongside other known insect attractants, suggests that this compound might play a role in attracting insects to yeast colonies. This interaction could be mutually beneficial, with insects aiding in yeast dispersal while potentially benefiting from the nutrients provided by the yeast. [] You can find more information on this in the paper titled "Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore" [].

Q2: How does the presence of ethyl (2E,4Z)-deca-2,4-dienoate impact the aroma profile of ciders?

A: Ethyl (2E,4Z)-deca-2,4-dienoate, with its distinct pear aroma, can significantly influence the sensory characteristics of ciders, especially those produced with pear juice addition. Studies have shown that the addition of pear juice (specifically from the Konferencja variety) during cider fermentation leads to the presence of detectable levels of ethyl (2E,4Z)-deca-2,4-dienoate in the final product. [] This highlights the compound's role in shaping the aroma profile of pear-infused ciders. For further details, refer to the paper titled "Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition". []

Q3: Can the production of ethyl (2E,4Z)-deca-2,4-dienoate during pear distillate production be influenced by the distillation process?

A: Yes, the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in pear distillates can be influenced by the distillation method and the presence of lees (residual yeast and other solids). Research has demonstrated that distilling pear wine with its lees, particularly in a copper alembic, can lead to an increase in the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in the final distillate. [] This suggests that the interaction between the lees and the copper alembic during distillation promotes the formation or retention of this desirable aroma compound. This information is based on the study "Pear distillates from pear juice concentrate: effect of lees in the aromatic composition." []

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